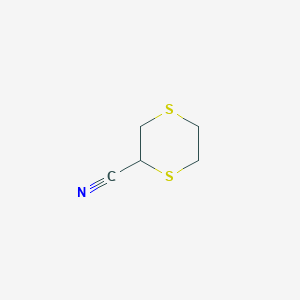

1,4-Dithiane-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dithiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-94-4 | |

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dithiane 2 Carbonitrile and Its Derivatives

Strategies for Direct Construction of the 1,4-Dithiane (B1222100) Ring with a Nitrile Group

Direct synthetic routes to 1,4-dithiane-2-carbonitrile are not prominently featured in the literature, suggesting that such transformations are less common than indirect methods. However, the construction of the 1,4-dithiane core generally relies on the formation of two carbon-sulfur bonds. A plausible strategy for the direct synthesis of this compound would involve the reaction of a three-carbon electrophilic synthon containing a nitrile group with a dithiol nucleophile.

One potential pathway is the condensation of ethane-1,2-dithiol with a suitably functionalized three-carbon chain bearing a nitrile. For instance, a halo-substituted pyruvonitrile (B1329346) derivative could serve as the electrophilic component, leading to the cyclization and formation of the desired 1,4-dithiane ring with the nitrile group at the C2 position. Another approach involves the Parham cyclialkylation, which utilizes a ring expansion of 1,3-dithiolanes derived from α-halocarbonyls to form 1,4-dithianes. nih.gov Adapting this method would require a substrate appropriately substituted to yield the carbonitrile functionality upon rearrangement.

Indirect Synthetic Pathways Utilizing 1,4-Dithiane-2,5-diol (B140307) as a Precursor Synthon

A more versatile and widely documented approach to synthesizing derivatives related to this compound involves the use of 1,4-dithiane-2,5-diol as a key starting material. researchgate.net This commercially available compound serves as a stable and convenient source for the reactive intermediate, 2-mercaptoacetaldehyde. researchgate.net

In Situ Generation of 2-Mercaptoacetaldehyde and Its Chemical Transformations

1,4-Dithiane-2,5-diol exists as the stable, cyclic hemithioacetal dimer of 2-mercaptoacetaldehyde. nih.govresearchgate.net Under basic or thermal conditions, the dimer undergoes a ring-opening equilibrium to generate two molecules of monomeric 2-mercaptoacetaldehyde in situ. rsc.org This transient species is a valuable two-carbon synthon, possessing both a nucleophilic thiol group and an electrophilic aldehyde group. researchgate.net This dual reactivity is harnessed in numerous transformations to build complex sulfur-containing heterocycles. researchgate.net Computational studies have explored the cleavage mechanism of 1,4-dithiane-2,5-diol, suggesting that the process is energetically favorable, particularly when mediated by solvent molecules like methanol. rsc.org

Multicomponent Reactions (MCRs) for Functionalized Derivatives

The in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol makes it an ideal aldehyde component for various multicomponent reactions (MCRs), enabling the one-pot synthesis of complex molecular scaffolds. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating peptide-like molecules, known as α-bisamides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide. sciepub.comnih.govsciepub.com When 1,4-dithiane-2,5-diol is used as the aldehyde source, the resulting products incorporate a mercaptomethyl side chain. This strategy has been effectively employed in the synthesis of diverse peptidomimetics. The reaction proceeds by combining the four components in a single pot, often in a solvent like methanol, to yield the desired bis-amide product. sciepub.com

| Aldehyde Source | Amine Component | Carboxylic Acid | Isocyanide Component | Yield |

|---|---|---|---|---|

| 1,4-Dithiane-2,5-diol | Aniline | Benzoic Acid | tert-Butyl Isocyanide | High |

| 1,4-Dithiane-2,5-diol | Benzylamine | Acetic Acid | Cyclohexyl Isocyanide | Good |

| 1,4-Dithiane-2,5-diol | Propargylamine | 2-Hydroxyacetic Acid | tert-Butyl Isocyanide | 49% |

The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org A significant variation of this reaction utilizes 1,4-dithiane-2,5-diol as the carbonyl precursor. researchgate.netarkat-usa.org In this process, the in situ generated 2-mercaptoacetaldehyde reacts with an active methylene nitrile, such as malononitrile, in the presence of a base like triethylamine. arkat-usa.orgscielo.br This pathway is particularly useful for producing 2-aminothiophenes that are unsubstituted at the C-4 and C-5 positions, leading directly to 2-aminothiophene-3-carbonitrile (B183302). scielo.br The reaction has been performed efficiently using both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. arkat-usa.org

| Carbonyl Source | Active Methylene Nitrile | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1,4-Dithiane-2,5-diol | Malononitrile | Triethylamine | Methanol, 60°C | 2-Aminothiophene-3-carbonitrile | Good |

| 1,4-Dithiane-2,5-diol | Malononitrile | Sodium Bicarbonate | Ethylene Glycol, MW | 2-Aminothiophene-3-carbonitrile | Good |

| 1,4-Dithiane-2,5-diol | Ethyl Cyanoacetate | DMAP-functionalized fiber | Water, 80°C | Ethyl 2-amino-3-cyanothiophene-4-carboxylate | 92% nih.gov |

Diastereoselective Cycloaddition Reactions (e.g., [3+3] Cycloadditions)

1,4-Dithiane-2,5-diol can also participate in formal cycloaddition reactions. acs.org A notable example is the highly diastereoselective [3+3] cycloaddition with azomethine imines, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgresearchgate.net In this reaction, 1,4-dithiane-2,5-diol effectively acts as a three-carbon synthon. The reaction mechanism involves the DABCO-catalyzed generation of a thiol anion from 2-mercaptoacetaldehyde, which then attacks the azomethine imine. rsc.org This is followed by an intramolecular cyclization to produce highly functionalized six-membered, dinitrogen-fused heterocyclic compounds. rsc.orgacs.org These reactions proceed with high efficiency and excellent diastereoselectivity (>20:1 dr), which is controlled by an anomeric effect. acs.orgacs.org The process is general, tolerating a wide range of substituents on the azomethine imine partner. acs.org

| Reactant 1 | Reactant 2 (Azomethine Imine) | Catalyst | Solvent | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1,4-Dithiane-2,5-diol | N-Phenyl, N'-benzoyl azomethine imine | DABCO (1 mol%) | Methanol | 93% acs.org | >20:1 acs.org |

| 1,4-Dithiane-2,5-diol | N-(4-Chlorophenyl), N'-benzoyl azomethine imine | DABCO (1 mol%) | Methanol | 91% acs.org | >20:1 acs.org |

| 1,4-Dithiane-2,5-diol | N-(4-Nitrophenyl), N'-benzoyl azomethine imine | DABCO (1 mol%) | Methanol | 82% acs.org | >20:1 acs.org |

| 1,4-Dithiane-2,5-diol | 4,4-Dimethyl-substituted azomethine imine | DABCO | - | 86% acs.org | - |

Cascade Reaction Strategies (e.g., Sulfa-Michael/Henry Sequences)

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex molecules in a single operation by combining multiple bond-forming events without isolating intermediates. For the synthesis of dithiane-related structures, particularly functionalized tetrahydrothiophenes, the sulfa-Michael/Henry cascade sequence is a notable strategy. researchgate.net This approach often utilizes 1,4-dithiane-2,5-diol, the stable dimer of mercaptoacetaldehyde (B1617137), as a key precursor. researchgate.netunife.it In the presence of a base, the dimer dissociates to generate the reactive mercaptoacetaldehyde synthon in situ. unife.itresearchgate.net

The sequence is typically initiated by a sulfa-Michael addition of the thiol group from mercaptoacetaldehyde to an electrophilic alkene, such as a nitroalkene or an α,β-unsaturated carbonyl compound. researchgate.net This is followed by an intramolecular aldol (B89426) or Henry (nitro-aldol) reaction, leading to the cyclization and formation of a polysubstituted tetrahydrothiophene (B86538) ring system. researchgate.netresearchgate.net This method is highly atom-economical and allows for the stereoselective construction of multiple contiguous stereocenters. researchgate.net For instance, the reaction between 1,4-dithiane-2,5-diol and 3-nitro-2H-chromenes, catalyzed by triethylamine, proceeds via a tandem Michael/Henry reaction to yield complex thieno[3,2-c]chromen-3-ols with high diastereoselectivity. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,4-Dithiane-2,5-diol and 2-Ylideneoxindoles | Squaramide derived from cinchona | C2-Spirooxindoles with a 3-amine-tetrahydrothiophene moiety | Asymmetric synthesis; creates complex spirocycles. | researchgate.net |

| 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones | KF and Song's chiral oligoEG | Chiral trisubstituted tetrahydrothiophenes | Highly enantioselective; constructs complex heterocyclic skeletons. | researchgate.net |

| 1,4-Dithiane-2,5-diol and 3-Nitro-2H-chromenes | Et3N in Et2O | 4-Trifluoromethyl/phenyl-substituted 3a-nitro-tetrahydro-thieno[3,2-c]chromen-3-ols | High yields (80-92%); diastereoselective formation of three contiguous stereocenters. | researchgate.net |

| 1,4-Dithiane-2,5-diol and (E)-3-Arylidenechroman-4-ones | Not specified (Cascade) | 4'-Hydroxy-2'-aryl-spiro[chroman-3,3'-thiophen]-4-ones | Atom-economic; good to excellent diastereoselectivities. | researchgate.net |

Carbon-Carbon and Carbon-Sulfur Bond Forming Reactions

The construction and elaboration of the 1,4-dithiane framework rely on key carbon-carbon (C-C) and carbon-sulfur (C-S) bond-forming reactions. Traditional methods often involve the condensation of synthons like ethane-1,2-dithiol with appropriate electrophiles. beilstein-journals.org A scalable two-step procedure involves the condensation of ethane-1,2-dithiol with a chloroacetaldehyde-derived dimethylacetal to form a 1,3-dithiolane (B1216140), which then undergoes a spontaneous rearrangement to the more stable 1,4-dithiane structure. beilstein-journals.org

More advanced strategies employ transition-metal catalysis. Copper-catalyzed cascade reactions have been developed for the synthesis of dithienofuran derivatives, which involve a dual C–S coupling followed by a ring closure, showcasing a powerful method for building complex sulfur-containing heterocyclic systems under mild conditions. nih.gov

For C-C bond formation on a pre-existing dithiane ring, modern organometallic techniques are employed. While the direct metalation of 1,4-dithiane can be challenging due to potential β-fragmentation, unsaturated derivatives like 1,4-dithiin are more amenable to such reactions. beilstein-journals.orgnih.gov Knochel and co-workers developed a method for the selective magnesiation or zincation of 1,4-dithiin using turbo-Hauser-type bases. beilstein-journals.org The resulting organozinc reagents can then participate in palladium-catalyzed cross-coupling reactions, effectively acting as pseudo-heteroarylzinc reagents to form new C-C bonds at room temperature. beilstein-journals.org

Photoredox Catalysis and Radical-Mediated Synthesis of Dithiane Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel transformations. In the context of dithiane chemistry, this approach has been successfully applied to generate sulfur-stabilized carbon radicals from 1,4-dithiane. beilstein-journals.orgnih.gov These radical intermediates are versatile and can participate in various bond-forming processes, including cross-couplings. beilstein-journals.orgnih.gov

A significant advancement is the use of a radical relay strategy based on a 1,5-hydrogen atom transfer (HAT). nih.govnih.gov In this process, an alkoxyl radical, generated via photoredox catalysis, abstracts a hydrogen atom from a C-H bond at a distal position on the dithiane ring. nih.gov This generates a dithianyl radical, which can then engage with a suitable acceptor molecule to form a new C-C bond, achieving remote C(sp³)—H functionalization. nih.govnih.govescholarship.org This tactic has been instrumental in the total synthesis of complex natural products like the danshenspiroketallactones. nih.govescholarship.org

Furthermore, iridium(III) phenyl-tetrazole complexes have been used as photocatalysts to generate a 1,3-dithiane (B146892) radical from a dithiane 2-carboxylic acid. rsc.org This radical readily adds to a variety of Michael acceptors, including unsaturated ketones, esters, and amides, in a formal photoredox addition of a methyl radical equivalent. rsc.org

| Reaction Type | Dithiane Precursor | Catalyst/Conditions | Key Intermediate | Application | Reference |

|---|---|---|---|---|---|

| Remote C(sp³)—H Functionalization | Dithiane-containing alcohols | Visible light, photoredox catalyst | Dithianyl radical via 1,5-HAT | Rapid access to polyol and spiroketal segments. | escholarship.org, nih.gov, nih.gov |

| Thioether (C–H) Alkylation/Heteroarylation | 1,4-Dithiane | Photoredox catalyst | Sulfur-stabilized carbon radical | Direct C-H functionalization for free radical-type cross-couplings. | nih.gov, beilstein-journals.org |

| Radical Conjugate Addition | Dithiane 2-carboxylic acid | Iridium(III) phenyl-tetrazole complex, light irradiation | 1,3-Dithiane radical | Formal radical methylation of Michael acceptors. | rsc.org |

| Rearrangement/Sulfoxidation | Dithianes | Visible light, photoredox catalyst, base (DMAP or imidazole) | Thiyl radical | Base-dependent synthesis of disulfide-linked-dithioesters or sulfoxides. | researchgate.net |

Derivatization and Functionalization Strategies of Existing this compound Scaffolds

Functionalization of the core 1,4-dithiane structure is crucial for creating derivatives with diverse properties and applications. Key strategies include targeting the sulfur atoms for oxidation or activating the C-H bonds for direct modification.

The sulfur atoms within the 1,4-dithiane ring are susceptible to oxidation, providing a straightforward route to derivatives with different electronic and steric properties. nih.gov Oxidation can be controlled to yield sulfoxides or can be carried out to completion to form sulfones. For example, treatment of 1,4-dithiin derivatives with an excess of a reagent like perbenzoic acid readily yields the corresponding 1,4-dithiin-1,1,4,4-tetraoxides. nih.gov

These oxidized sulfur species, particularly vinyl sulfones, are highly valuable synthetic intermediates. They are excellent dienophiles and can be used in a range of further bond-forming reactions, most notably in Diels-Alder cycloadditions. nih.gov This reactivity allows the 1,4-dithiane scaffold to serve as a synthetic equivalent for other cyclic systems, such as cyclohexanes. nih.gov In some cases, reactions with dihalogens like I₂ or Br₂ can also promote reactions at the sulfur atoms, leading to the formation of new covalent bonds and sulfonium (B1226848) cations. nih.gov

Direct C-H functionalization represents a highly efficient and atom-economical strategy for modifying organic molecules, as it avoids the need for pre-installing reactive functional groups. nih.gov Recently, this approach has been successfully applied to 1,4-dithiane scaffolds. beilstein-journals.orgnih.gov Photoredox-catalyzed methods have proven particularly effective for this purpose. beilstein-journals.orgnih.gov

These reactions demonstrate that a sulfur-stabilized carbon radical can be generated directly from a C-H bond on the 1,4-dithiane ring. beilstein-journals.orgnih.gov This radical intermediate can then be trapped by various coupling partners, enabling direct C-H alkylation and heteroarylation. nih.gov This modern approach opens up new avenues for using 1,4-dithianes in various free radical-type cross-coupling reactions, significantly simplifying the synthesis of complex derivatives. beilstein-journals.orgnih.gov

Mechanistic Investigations of 1,4 Dithiane 2 Carbonitrile Transformations

Reaction Mechanism Elucidation in Multicomponent and Cycloaddition Reactions

The 1,4-dithiane (B1222100) framework, including derivatives like 1,4-dithiane-2-carbonitrile, serves as a versatile building block in complex organic synthesis. Its participation in multicomponent reactions (MCRs) and cycloaddition reactions is governed by the electronic properties of the sulfur-containing ring and its substituents.

In the context of multicomponent reactions , which involve the combination of three or more reactants in a single step, the 1,4-dithiane moiety can act as a stable scaffold or a reactive partner. nih.govnih.gov For instance, derivatives of the related 1,4-dithiane-2,5-diol (B140307) are known to participate in Gewald four-component reactions to produce substituted 2-aminothiophenes. researchgate.net The mechanism often involves an initial condensation, followed by intramolecular cyclization and rearrangement, where the dithiane ring can either be retained or serve as a precursor to another heterocyclic system.

In cycloaddition reactions , particularly the Diels-Alder [4+2] cycloaddition, the 1,4-dithiane ring can be strategically employed as a temporary tether. nih.govlibretexts.org This strategy locks a linear diene into its reactive s-cis conformation, facilitating an intramolecular Diels-Alder reaction that would otherwise be unfavorable. nih.gov After the cycloaddition, the dithiane ring can be cleaved to yield the final carbocyclic product. The reaction proceeds via a concerted mechanism involving the simultaneous overlap of p-orbitals between the diene and the dienophile to form a six-membered ring. libretexts.org Furthermore, oxidation of the sulfur atoms in the 1,4-dithiane ring to sulfones transforms the moiety into a potent electron-withdrawing group, enabling it to act as a dienophile in Diels-Alder reactions. nih.gov

| Reaction Type | Role of 1,4-Dithiane Moiety | Key Mechanistic Feature |

| Multicomponent Reactions | Scaffold or Reactive Precursor | Sequential condensation, Michael addition, and cyclization cascades. nih.govresearchgate.net |

| Diels-Alder Cycloaddition | Conformational Tether | Locks a diene in the required s-cis conformation for intramolecular reaction. nih.gov |

| Diels-Alder Cycloaddition | Dienophile (upon oxidation) | Oxidation to sulfone activates the ring for participation as an electron-deficient dienophile. nih.gov |

Insights into Ring Contraction and Ring Expansion Mechanisms

Ring expansion and contraction reactions are powerful methods for constructing cyclic systems that are otherwise difficult to access. The 1,4-dithiane skeleton is involved in such transformations, most notably through rearrangements involving sulfur-stabilized intermediates.

A significant ring expansion mechanism relevant to the formation of the 1,4-dithiane ring is the Parham ring expansion. nih.gov This process involves the rearrangement of a 1,3-dithiolane (B1216140) precursor. The mechanism is initiated by the formation of a cyclic sulfonium (B1226848) intermediate from a β-haloalkylsulfide. nih.gov This strained three-membered ring then undergoes ring-opening, driven by the elimination of a halide ion, to yield the more stable, unsaturated six-membered 1,4-dithiane ring. nih.gov This method provides a practical and scalable route to 2,3-dihydro-1,4-dithiins. nih.gov

Ring contraction mechanisms involving dithiane-type structures are also known, although less common for the 1,4-dithiane system itself. In related sulfur-containing heterocycles, reactions such as the Wolff rearrangement of cyclic α-diazoketones can lead to ring contraction. wikipedia.org Another relevant transformation is the Favorskii rearrangement, which can contract rings through a cyclopropanone (B1606653) intermediate. While direct examples involving this compound are not prevalent, the principles of these rearrangements, driven by the formation of more stable intermediates or the release of ring strain, are fundamental in heterocyclic chemistry. uchicago.eduetsu.edu For instance, a cascade dehydration/ring contraction sequence has been observed in the synthesis of pyrazoles from 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, a related sulfur heterocycle. researchgate.net

| Transformation | Mechanism | Key Intermediate | Driving Force |

| Ring Expansion | Parham Ring Expansion | Cyclic sulfonium ion nih.gov | Formation of a more stable six-membered ring nih.gov |

| Ring Contraction | Wolff Rearrangement | α-diazoketone to ketene (B1206846) wikipedia.org | Loss of N₂ and rearrangement wikipedia.org |

| Ring Contraction | Cascade Dehydration/Ring Contraction | Thiadiazine derivative researchgate.net | Formation of a stable aromatic ring researchgate.net |

Characterization of Reactive Intermediates (e.g., Sulfur-Stabilized Carbon Radicals)

The sulfur atoms in the 1,4-dithiane ring play a crucial role in stabilizing adjacent reactive intermediates, including radicals, carbocations, and carbanions. st-andrews.ac.uk The characterization and understanding of these species are key to elucidating reaction mechanisms.

Sulfur-stabilized carbon radicals are particularly important intermediates. ucl.ac.ukresearchgate.net Recent studies using photoredox catalysis have shown that a sulfur-stabilized carbon radical derived from 1,4-dithiane is a viable reaction intermediate. nih.gov This has opened avenues for using 1,4-dithianes in various free-radical cross-coupling reactions, such as C–H alkylation and heteroarylation. nih.gov The stability of these radicals is attributed to the delocalization of the unpaired electron into the d-orbitals of the adjacent sulfur atom. These intermediates are often studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize species with unpaired electrons. ucl.ac.uk

Carbocationic intermediates are central to ring expansion and rearrangement reactions. In the Parham ring expansion, a cyclic sulfonium cation is the key intermediate that directs the transformation of a five-membered ring into a six-membered one. nih.gov Pinacol-type rearrangements, which can be coupled with ring contractions, also proceed through carbocation intermediates, where the migration of a bond is often assisted by an electron-donating group. wikipedia.org

Carbanionic intermediates , while less explored for 1,4-dithianes compared to their well-known 1,3-dithiane (B146892) counterparts, are also feasible. The presence of the electron-withdrawing nitrile group in this compound would significantly acidify the proton at the C-2 position, facilitating its deprotonation to form a sulfur-stabilized carbanion. This "umpolung" or dipole inversion would make the C-2 position nucleophilic, allowing for alkylation and other carbon-carbon bond-forming reactions.

| Intermediate Type | Generating Method | Stabilizing Factor | Mechanistic Role |

| Carbon Radical | Photoredox Catalysis nih.gov | Delocalization onto sulfur atom nih.gov | C-H Functionalization, Cross-Coupling nih.gov |

| Sulfonium Cation | Halogenation of Sulfide | Positive charge on sulfur | Ring Expansion nih.gov |

| Carbanion | Deprotonation (Base) | Adjacent sulfur atoms and CN group | Nucleophilic Acyl Anion Equivalent nih.gov |

Nucleophilic and Electrophilic Activation Pathways of this compound

The reactivity of this compound can be initiated through either nucleophilic or electrophilic activation pathways, targeting different sites on the molecule.

Nucleophilic activation typically involves the generation of a carbanion at a carbon atom adjacent to a sulfur atom. For this compound, the C-2 position is activated for deprotonation due to the inductive effect of the adjacent sulfur atom and the strong electron-withdrawing nature of the nitrile group. Treatment with a suitable base can generate a nucleophilic C-2 anion, which can then react with various electrophiles. This pathway is analogous to the well-established chemistry of 1,3-dithianes, which serve as masked acyl anion equivalents. nih.gov The sulfur atoms stabilize the negative charge, making the deprotonation feasible.

Electrophilic activation involves making the dithiane ring susceptible to attack by nucleophiles. This is commonly achieved by oxidizing one or both sulfur atoms. nih.gov Oxidation to a sulfoxide (B87167) or, more effectively, a sulfone, transforms the sulfur into a powerful electron-withdrawing group. This enhances the acidity of the α-protons and activates adjacent double bonds (in unsaturated derivatives) for Michael addition. Such oxidized dithianes can participate as electrophiles in various bond-forming reactions, including Diels-Alder cycloadditions. nih.gov Another electrophilic pathway is the Pummerer rearrangement, which occurs upon oxidation of a sulfur atom to a sulfoxide, followed by treatment with an acid anhydride, leading to C-H functionalization adjacent to the sulfur. nih.gov

| Activation Pathway | Reagent/Condition | Site of Action | Resulting Reactivity |

| Nucleophilic | Strong Base (e.g., BuLi) | C-2 Hydrogen | Generation of a nucleophilic carbanion for alkylation. nih.gov |

| Electrophilic | Oxidizing Agent (e.g., m-CPBA) | Sulfur Atoms | Formation of sulfoxide/sulfone, activating the ring for nucleophilic attack. nih.gov |

| Electrophilic | Oxidation + Acetic Anhydride | C-H bond α to sulfur | Pummerer rearrangement for C-C bond formation. nih.gov |

Stereochemical Control and Diastereoselectivity Mechanisms

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions involving this compound, the pre-existing stereocenter at the C-2 position can influence the stereochemical outcome of subsequent transformations, leading to diastereoselectivity.

The mechanisms governing diastereoselectivity often rely on steric and electronic effects that favor the formation of one diastereomer over another. nih.gov In reactions involving the dithiane ring, the approach of a reagent can be directed to the less sterically hindered face of the molecule. The chair-like conformation of the 1,4-dithiane ring places substituents in either axial or equatorial positions, creating a distinct steric environment on each face.

For example, in an alkylation reaction of the C-2 carbanion derived from this compound, an incoming electrophile will preferentially approach from the less hindered face, which is typically opposite to the larger substituent on the ring. The degree of diastereoselectivity depends on the size of the existing substituents and the incoming electrophile.

In cycloaddition reactions, the facial selectivity is also critical. When a dithiane derivative acts as a dienophile, the diene will approach from the face that minimizes steric interactions with the ring substituents. nih.gov The attachment of a chiral auxiliary, such as a transition-metal moiety, to the dithiane ring can provide excellent opportunities to control both regio- and stereoselectivity of bond formation by blocking one face of the molecule. nih.gov The stereospecificity of certain reactions, such as the concerted Diels-Alder reaction, ensures that the stereochemistry of the reactants is faithfully transferred to the product. nih.gov

| Reaction Type | Controlling Factor | Mechanistic Principle | Expected Outcome |

| Alkylation of C-2 Anion | Steric Hindrance | Electrophile approaches from the less hindered face of the dithiane ring. | Preferential formation of one diastereomer. |

| Cycloaddition | Facial Shielding | Reactant approaches the π-system from the face opposite to bulky substituents. nih.gov | High π-facial diastereoselectivity. nih.gov |

| Metal-Complexed Reactions | Chiral Auxiliary | A coordinated metal complex blocks one face of the dithiane ring. nih.gov | Enantioselective or diastereoselective product formation. nih.gov |

Advanced Spectroscopic Characterization Methodologies for 1,4 Dithiane 2 Carbonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,4-Dithiane-2-carbonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the dithiane ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent sulfur atoms and the nitrile group. The proton at the C2 position, being attached to a carbon bearing the electron-withdrawing nitrile group, would appear at a downfield chemical shift compared to the other ring protons. The protons on C3, C5, and C6 will likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. ksu.edu.saudel.educhemistrysteps.com The carbon of the nitrile group (C≡N) is expected to resonate in the characteristic downfield region for nitriles. libretexts.orgoregonstate.edu The carbon atom at the C2 position, directly attached to the nitrile group, will be significantly deshielded. The other carbon atoms of the dithiane ring (C3, C5, and C6) will appear at chemical shifts typical for sp³-hybridized carbons bonded to sulfur.

A summary of the anticipated NMR data is presented in the interactive table below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |

| H2 | 3.5 - 4.0 | - | Doublet of doublets |

| H3 | 2.8 - 3.2 | - | Multiplet |

| H5 | 2.8 - 3.2 | - | Multiplet |

| H6 | 2.8 - 3.2 | - | Multiplet |

| C2 | - | 35 - 45 | CH |

| C3 | - | 25 - 35 | CH₂ |

| C5 | - | 25 - 35 | CH₂ |

| C6 | - | 25 - 35 | CH₂ |

| CN | - | 115 - 125 | C |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions. For comparison, the related compound 1,4-Dithiane-2,5-diol (B140307) has been characterized by NMR spectroscopy. nih.govasianpubs.orghmdb.caclearsynth.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, the IR spectrum will be dominated by characteristic absorption bands of the nitrile and dithiane moieties.

The most prominent and diagnostic absorption band will be that of the nitrile (C≡N) stretching vibration, which typically appears in a relatively uncongested region of the spectrum. libretexts.orgnih.govspectroscopyonline.compressbooks.pub Saturated nitriles generally show a sharp, medium-to-strong absorption band in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the methylene (B1212753) groups in the dithiane ring are expected to appear just below 3000 cm⁻¹. The C-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2240 | Medium to Strong, Sharp |

| C-H (sp³) | Stretch | 2950 - 2850 | Medium |

| CH₂ | Bend | 1470 - 1430 | Medium |

| C-S | Stretch | 800 - 600 | Weak |

The IR spectrum of the parent compound, 1,4-dithiane (B1222100), has been documented and can serve as a reference for the vibrations of the dithiane ring system. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nfdi4chem.denfdi4chem.de For this compound, with a molecular formula of C₅H₇NS₂, HRMS would provide an exact mass measurement with a high degree of accuracy.

The calculated exact mass of the molecular ion [M]⁺ of this compound is 145.0071. An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed molecular formula. Furthermore, the presence of two sulfur atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of the ³⁴S isotope (approximately 4.21%) will lead to a notable [M+2]⁺ peak, with an intensity of about 8.4% relative to the monoisotopic [M]⁺ peak, further corroborating the presence of two sulfur atoms.

Emerging Spectroscopic Techniques for Enhanced Molecular Insights

Beyond the conventional spectroscopic methods, several emerging techniques offer the potential for deeper molecular insights into the structure and properties of this compound and its analogs.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. The C-S and S-S bonds, which often show weak signals in IR spectra, can produce strong and characteristic signals in Raman spectra. This makes Raman spectroscopy particularly well-suited for studying the skeletal vibrations of the dithiane ring. The nitrile stretch is also Raman active. spectrabase.com

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: This technique combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. researchgate.netspectralysbiotech.commolecularvista.comnih.govacs.org AFM-IR can provide IR spectra with nanoscale resolution, making it possible to chemically characterize materials at a sub-micrometer level. This could be particularly useful for studying the distribution of this compound analogs in complex matrices or on surfaces.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is another technique that overcomes the diffraction limit of conventional IR spectroscopy, enabling sub-micron chemical imaging and spectroscopy. researchgate.net This method could be employed to analyze very small sample quantities or to obtain high-resolution chemical images of materials containing this compound.

Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCL-IR spectroscopy utilizes quantum cascade lasers as a high-brilliance light source for mid-infrared spectroscopy. wpmucdn.comlaserfocusworld.comphotonics.comspectroscopyonline.com This results in a significantly higher signal-to-noise ratio and faster data acquisition compared to traditional FTIR spectroscopy. QCL-IR could be advantageous for the sensitive and rapid detection and quantification of this compound, especially in applications requiring real-time monitoring. wiley.com

The search results provide general information about the theoretical methods themselves (e.g., what FMO theory is) or computational studies on related but structurally different compounds, such as 1,4-dithiane, 1,4-dithiane-2,5-diol, and various other thiophene (B33073) or dithiane derivatives. Extrapolating this information to "this compound" would not be scientifically accurate and would violate the instruction to focus solely on the specified compound.

Therefore, without dedicated computational studies on "this compound," creating the requested article with the required detailed research findings and data tables is not feasible.

Computational Chemistry and Theoretical Studies of 1,4 Dithiane 2 Carbonitrile

In Silico Prediction of Druglikeness and Pharmacokinetic Parameters

There is no available data from in silico predictions regarding the druglikeness and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) of 1,4-Dithiane-2-carbonitrile. Computational tools are frequently used to assess a compound's potential as a drug candidate by evaluating properties against established criteria, such as Lipinski's rule of five. However, the results of such analyses for this compound have not been reported in the literature surveyed.

Molecular Docking Studies for Ligand-Protein Interactions

Similarly, a thorough review of existing research shows no published molecular docking studies for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding potential ligand-protein interactions and for structure-based drug design. The absence of such studies indicates that the binding modes and potential biological targets of this compound have not been computationally explored or at least the findings have not been made publicly available.

Applications in Advanced Organic Synthesis

Strategic Utilization as Versatile C2-Building Blocks

The strategic application of 1,4-dithiane (B1222100) derivatives, particularly 1,4-Dithiane-2,5-diol (B140307), as two-carbon (C2) building blocks is a cornerstone of their utility in synthesis. nih.govnih.gov 1,4-Dithiane-2,5-diol is a commercially available and stable solid that functions as a dimer of 2-mercaptoacetaldehyde. researchgate.net This structure is uniquely equipped with both an electrophilic center (at the aldehyde carbon) and a nucleophilic center (at the sulfur atom), allowing it to participate in a diverse range of chemical transformations. researchgate.netmdpi.com This dual reactivity makes it an exceptionally versatile C2-synthon for assembling molecules ranging from lipids and carbohydrates to various carbocyclic frameworks. nih.gov Its utility is comparable to, and in some cases offers advantages over, more traditional building blocks like 1,3-dithianes. nih.govnih.gov

The key to its function is the in situ generation of 2-mercaptoacetaldehyde, which can be triggered by base or heat. researchgate.net This transient species then engages in various cascade or multicomponent reactions, efficiently building molecular complexity from a simple, stable precursor.

Precursors for Diverse Sulfur-Containing Heterocycles

A significant application of 1,4-Dithiane-2,5-diol is its role as a precursor for a wide variety of sulfur-containing heterocyclic compounds. Its ability to provide the C-S-C core structure makes it an ideal starting material for constructing rings of different sizes and functionalities.

1,4-Dithiane-2,5-diol is extensively used in the synthesis of substituted thiophenes. osi.lvresearchgate.net Numerous methodologies have been developed that leverage its unique reactivity to construct the thiophene (B33073) ring. These methods often involve cascade reactions that form multiple bonds in a single operation, offering high efficiency.

Key synthetic approaches include:

Cascade Reactions: A metal-free cascade reaction between β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol provides an effective route to novel polycyclic 2-formylthiophenes. researchgate.netresearchgate.net

[3+3] Annulation: The reaction of donor-acceptor cyclopropanes with 2-mercaptoacetaldehyde (generated from the diol) allows for the synthesis of tetrasubstituted thiophenes. researchgate.net

Gewald Reaction: The diol is employed in Gewald-type reactions to produce 2-aminothiophene derivatives, which are important motifs in medicinal chemistry. researchgate.net

Tandem Reactions: Sequential one-pot reactions, such as tandem thia-Michael addition/aldol (B89426) reactions, have been developed to produce highly functionalized tetrahydrothiophenes which can be precursors to thiophenes. researchgate.net

| Reaction Type | Reactants with 1,4-Dithiane-2,5-diol | Product | Key Features |

| Cascade Reaction | β-halo-α,β-unsaturated aldehydes | Polycyclic 2-formylthiophenes | Metal-free, high yield, avoids tedious work-up. researchgate.netresearchgate.net |

| [3+3] Annulation | Donor-acceptor cyclopropanes | Tetrasubstituted thiophenes | Involves a zwitterionic intermediate and subsequent rearrangement. researchgate.net |

| Tandem Michael/Aldol | Nitrocyclopropane dicarboxylates | Substituted tetrahydrothiophenes | One-pot, sequential reaction leading to functionalized rings. researchgate.net |

The versatility of 1,4-Dithiane-2,5-diol extends to the synthesis of nitrogen- and sulfur-containing heterocycles like thiazoles and thiazines. These ring systems are prevalent in biologically active compounds and pharmaceuticals. nih.govekb.eg For instance, the reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane has been shown to produce oxazolidinylthiazolidines, forming four new bonds in a one-pot reaction with high atom efficiency. researchgate.net This demonstrates the diol's capacity to participate in complex multicomponent reactions to build fused heterocyclic systems.

Thiadiazines, particularly 1,3,4-thiadiazine derivatives, are another class of heterocycles accessible from 1,4-Dithiane-2,5-diol. These compounds are of interest due to their significant pharmacological potential. ekb.eg An efficient and environmentally friendly method has been developed for the synthesis of 1,3,4-thiadiazine derivatives by reacting 2,5-dihydroxy-1,4-dithiane with α-chloro hydrazones under mild conditions. sioc-journal.cn This approach is noted for its simple operation, high yields, and broad substrate applicability, providing a novel pathway to this important heterocyclic core. sioc-journal.cn

Fully saturated sulfur heterocycles, such as tetrahydrothiophenes, can be synthesized with a high degree of stereocontrol using 1,4-Dithiane-2,5-diol. The primary strategies involve cascade reactions initiated by the in situ generated 2-mercaptoacetaldehyde.

Notable methods include:

Asymmetric Sulfa-Michael/Aldol Cascade: The reaction of α,β-unsaturated ketones with 1,4-dithiane-2,5-diol, catalyzed by a chiral fluoride (B91410) source, yields chiral trisubstituted tetrahydrothiophene (B86538) derivatives with high enantiomeric excess. researchgate.net

Tandem Michael/Henry Reactions: The reaction between 3-nitro-2H-chromenes and the diol proceeds via a tandem Michael and Henry (nitro-aldol) reaction sequence to give complex thieno[3,2-c]chromen-3-ols. researchgate.net

These reactions highlight the diol's utility in constructing highly functionalized and stereochemically rich ring systems.

Development of Peptoid Synthesis Methodologies

Beyond traditional heterocyclic synthesis, 1,4-Dithiane-2,5-diol has found a modern application in the development of methodologies for synthesizing peptoids. mdpi.com Peptoids are a class of peptidomimetics where the side chain is attached to the amide nitrogen rather than the α-carbon. mdpi.comnih.gov This structural modification grants them enhanced stability against proteolytic degradation and improved bioavailability compared to natural peptides. mdpi.com

A novel, one-pot synthesis of peptoids has been developed using the Ugi four-component reaction (Ugi-4CR). mdpi.com In this methodology, 1,4-Dithiane-2,5-diol serves as the carbonyl component by providing 2-mercaptoacetaldehyde in situ. This aldehyde then reacts with an amine, a carboxylic acid, and an isocyanide to efficiently generate the desired peptoid structure. mdpi.com This approach allows for the creation of new peptoids containing free hydroxyl (-OH) and thiol (-SH) groups, which can be used for further chemical modifications. mdpi.com

| Reaction | Role of 1,4-Dithiane-2,5-diol | Components | Product Class | Significance |

| Ugi Four-Component Reaction (Ugi-4CR) | Source of 2-mercaptoacetaldehyde (aldehyde component) | Amine, Carboxylic Acid, Isocyanide | Peptoids | Efficient, one-pot synthesis of proteolytically stable peptide mimics. mdpi.com |

Stereoselective and Asymmetric Synthesis Paradigms

The introduction of stereocenters in a controlled manner is a cornerstone of modern synthetic chemistry, crucial for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. While specific documented examples of stereoselective and asymmetric syntheses centered on 1,4-dithiane-2-carbonitrile are not extensively reported in readily available literature, the broader class of dithianes provides a framework for potential synthetic strategies.

The general reactivity of dithianes, particularly the ability to functionalize the carbon atoms adjacent to the sulfur atoms, offers avenues for stereocontrolled transformations. For instance, the deprotonation of a C-H bond alpha to both a sulfur atom and the nitrile group in this compound would generate a stabilized carbanion. The subsequent reaction of this chiral or prochiral nucleophile with an electrophile could proceed with facial selectivity, especially in the presence of a chiral auxiliary or a chiral ligand-metal complex. The stereochemical outcome would be influenced by the steric and electronic properties of the dithiane ring, the nitrile group, and the chosen chiral environment.

Table 1: Potential Stereoselective Reactions Involving this compound Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Potential Outcome |

| Asymmetric Alkylation | 2-Lithio-1,4-dithiane-2-carbonitrile | Chiral electrophile or chiral ligand | Enantioenriched 2-alkyl-1,4-dithiane-2-carbonitrile |

| Diastereoselective Addition | This compound | Chiral aldehyde/ketone | Diastereomerically enriched adduct |

| Enantioselective Michael Addition | This compound derived nucleophile | Prochiral Michael acceptor with chiral catalyst | Enantioenriched conjugate adduct |

This table represents hypothetical applications based on the known reactivity of related dithiane compounds, as specific literature for this compound is limited.

The development of such methodologies would parallel the successful asymmetric syntheses achieved with 1,3-dithianes, where chiral auxiliaries attached to the dithiane ring or the use of chiral bases have enabled high levels of stereocontrol. The nitrile functionality in this compound could also be a handle for directing stereoselectivity or for further synthetic transformations.

Design of Complex Molecular Architectures (e.g., Carbohydrate Analogs)

The synthesis of complex molecules, including analogs of natural products like carbohydrates, often requires building blocks that offer both structural rigidity and versatile functional handles. 1,4-Dithianes are recognized as attractive C2-building blocks for the assembly of such complex molecular architectures. nih.gov Their utility stems from the ability to act as temporary tethers or scaffolds that facilitate specific bond formations, followed by selective cleavage or reduction of the carbon-sulfur bonds. nih.gov

While direct applications of this compound in the synthesis of carbohydrate analogs are not prominently detailed in the literature, its structural features suggest it could serve as a valuable synthon. The dithiane ring can be considered a masked 1,2-ethanedithiol (B43112) unit, and the carbon bearing the nitrile group can be functionalized to introduce substituents found in carbohydrate structures.

For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, functionalities that are prevalent in amino sugars and other carbohydrate derivatives. The dithiane moiety itself can be manipulated to reveal different functional groups. For instance, reductive desulfurization would yield a saturated carbon chain, while oxidative cleavage could lead to the formation of carbonyl groups.

Table 2: Potential Synthetic Utility of this compound in Complex Synthesis

| Transformation | Reagents | Resulting Functionality | Potential Application in Carbohydrate Analogs |

| Nitrile Hydrolysis | H₃O⁺ | Carboxylic Acid | Synthesis of uronic acid analogs |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Synthesis of amino sugar mimetics |

| Reductive Desulfurization | Raney Nickel | Saturated Alkane | Formation of the carbon backbone of deoxysugars |

| Oxidative Cleavage | Oxidizing agents (e.g., NBS, HgO) | Carbonyl group | Unmasking of an aldehyde or ketone functionality |

This table outlines potential synthetic transformations of this compound and their hypothetical applications in the synthesis of carbohydrate analogs, based on general dithiane chemistry.

Structure Activity Relationship Sar Studies and Mechanistic Biological Relevance

Systematic Pharmacomodulation and Design Principles for Bioactive Analogs

The systematic pharmacomodulation of the 1,4-dithiane (B1222100) scaffold, particularly with the inclusion of a carbonitrile group, is a subject of ongoing research to optimize its therapeutic indices. The design of bioactive analogs often revolves around the principles of modifying lipophilicity, electronic properties, and steric factors to enhance target-specific interactions and bioavailability. While specific studies focusing solely on 1,4-Dithiane-2-carbonitrile are limited, broader research on dithiane and related sulfur-containing heterocycles provides foundational design principles. These include the strategic placement of substituents on the dithiane ring and modifications of the carbonitrile group to explore a range of biological activities.

Investigation of Antileishmanial Activity and Associated SAR

While direct studies on the antileishmanial activity of this compound are not extensively documented, research on structurally related 2-aminothiophene-3-carbonitrile (B183302) derivatives offers significant insights into potential SAR. These thiophene (B33073) analogs, which can be synthesized from precursors like 1,4-dithiane-2,5-diol (B140307), have demonstrated notable efficacy against Leishmania species. bioworld.comresearchgate.netmdpi.comnih.govnih.gov

A study on a series of 2-aminothiophene derivatives revealed that the nature of substituents at the C-4 and C-5 positions of the thiophene ring plays a crucial role in modulating antileishmanial activity. For instance, the presence of cycloalkyl or piperidinyl chains at these positions has been shown to influence the compound's potency. bioworld.com Interestingly, the carbonitrile group at the C-3 position was found to be non-essential for the activity in some analogs, suggesting that modifications or replacements of this group could be a viable strategy for pharmacomodulation. bioworld.comresearchgate.netmdpi.com

One particular 2-amino-thiophenic derivative, SB-200, exhibited significant inhibitory effects against the promastigote forms of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The anti-amastigote activity of SB-200 was also noteworthy, with an IC50 of 2.85 µM. nih.gov The mechanism of action for SB-200 is believed to be associated with the disruption of the cell membrane integrity of the parasite. nih.gov

The following table summarizes the antileishmanial activity of selected 2-aminothiophene derivatives:

| Compound | Modification | Target Species | IC50 (µM) - Promastigote | EC50 (µM) - Amastigote | Reference |

| SB-44 | 2-aminothiophene derivative | Leishmania sp. | 7.37 | 15.82 | bioworld.com |

| SB-83 | 2-aminothiophene derivative | Leishmania sp. | 3.37 | 18.5 | bioworld.com |

| SB-200 | 2-aminothiophene derivative | L. braziliensis | 4.25 | - | nih.gov |

| SB-200 | 2-aminothiophene derivative | L. major | 4.65 | - | nih.gov |

| SB-200 | 2-aminothiophene derivative | L. infantum | 3.96 | 2.85 | nih.gov |

These findings underscore the potential of sulfur-containing heterocycles with a carbonitrile moiety as a promising scaffold for the development of novel antileishmanial agents. bioworld.comresearchgate.net

Analysis of Antifungal and Antimicrobial Potency and Corresponding SAR

The antifungal and antimicrobial potential of this compound itself has not been extensively investigated. However, the broader class of sulfur-containing heterocycles, including dithianes and thiadiazoles, has been a source of compounds with significant antimicrobial and antifungal activities.

Structure-activity relationship studies on various substituted dithiane and thiadiazine derivatives have indicated that the nature and position of substituents on the heterocyclic ring are critical for their antimicrobial efficacy. For example, in a series of novel 1,3,5-thiadiazine-2-thione derivatives, the substituents on both the thiadiazine and the appended 1,3,4-thiadiazole (B1197879) rings played a vital role in their activity against phytopathogenic bacteria and fungi. peerj.com Specifically, compound 8a from this series, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, demonstrated notable antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae, and an anti-Rhizoctonia solani EC50 value of 33.70 µg/mL, which was more effective than the commercial fungicide hymexazol. peerj.com

Similarly, studies on other heterocyclic systems have shown that the introduction of specific functional groups can enhance antimicrobial potency. For instance, in a series of quinoxaline (B1680401) derivatives, symmetrically disubstituted compounds with 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at positions 2 and 3 displayed significant antibacterial activity. nih.gov These general SAR principles from related heterocyclic systems could guide the future design of antimicrobial and antifungal analogs of this compound.

Exploration of Antiretroviral Activity Mechanisms

While there is no direct evidence of antiretroviral activity for this compound in the reviewed literature, a related dithiane compound, 1,2-dithiane-4,5-diol, 1,1-dioxide (NSC 624151), has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov This compound exerts its effect by targeting the highly conserved zinc finger domains of the HIV-1 nucleocapsid p7 protein (NCp7). nih.govnih.gov

The NCp7 protein is crucial for multiple phases of the viral replication cycle. The mechanism of action of NSC 624151 involves an electrophilic attack on the zinc-coordinating cysteine residues within the zinc fingers, leading to the ejection of zinc and the inactivation of the protein. nih.gov This attack directly inactivates HIV-1 virions and also blocks the production of infectious virus from cells that are already infected. nih.gov The lead compound demonstrated broad antiretroviral activity against various HIV-1 strains, including drug-resistant ones, as well as against HIV-2 and simian immunodeficiency virus. nih.gov

This mechanism represents a promising strategy for developing novel antiretroviral agents, and the dithiane scaffold of NSC 624151 serves as a valuable template for medicinal chemists. nih.gov Although structurally different from this compound, the activity of NSC 624151 highlights the potential of dithiane-containing molecules to function as antiretroviral agents through unique mechanisms of action.

Biochemical Pathway Perturbations and Metabolic Profiling Studies

Specific studies on the biochemical pathway perturbations and metabolic profiling of cells or organisms treated with this compound are not available in the current scientific literature. Such studies are crucial for understanding the broader biological effects of a compound, identifying potential off-target effects, and elucidating its mechanism of action at a systemic level. Future research in this area would be highly valuable to fully characterize the pharmacological profile of this compound and its derivatives.

Elucidation of Biological Mechanisms of Action for Dithiane-Derived Bioactive Compounds

For the antileishmanial 2-aminothiophene derivatives, which are structurally related to potential derivatives of this compound, the proposed mechanism involves the disruption of the parasite's cell membrane. nih.gov In the realm of antifungal agents, some heterocyclic compounds have been found to act by inhibiting essential enzymes, such as succinate (B1194679) dehydrogenase. mdpi.com The elucidation of the precise biological mechanisms for this compound and its analogs will require dedicated biochemical and molecular biology studies.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of 1,4-Dithiane-2-carbonitrile is the lack of established, efficient, and sustainable synthetic methodologies for its preparation. The functionalization of the saturated 1,4-dithiane (B1222100) ring is often complicated by issues such as β-fragmentation of lithiated intermediates. nih.gov Future research should prioritize the development of robust synthetic strategies.

Key research objectives should include:

Direct C-H Functionalization: Investigating modern catalytic methods, such as photoredox catalysis, for the direct introduction of a nitrile group onto the 1,4-dithiane scaffold could provide a more atom-economical route. Recent studies have shown that sulfur-stabilized carbon radicals derived from 1,4-dithiane are viable intermediates in bond-formation processes, opening avenues for such cross-couplings. nih.gov

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce waste generation, and operate under milder reaction conditions is crucial. This could involve enzyme-catalyzed reactions or the use of recyclable catalysts.

Scalable Synthesis: Current synthetic procedures for many functionalized dithianes are not always amenable to large-scale production. nih.gov A significant challenge is to devise a scalable and cost-effective synthesis for this compound to make it readily available for further investigation.

Exploration of Under-Investigated Chemical Reactivity Modes

The chemical reactivity of this compound is almost entirely unexplored. The interplay between the dithiane ring and the electron-withdrawing nitrile group could lead to unique chemical behavior that warrants thorough investigation.

Potential areas for exploration include:

Reactivity of the Nitrile Group: The nitrile functionality can be transformed into a variety of other useful groups, such as amines, amides, carboxylic acids, and tetrazoles. Studying these transformations in the context of the dithiane ring could provide access to a library of novel heterocyclic compounds. The chemistry of nitriles is diverse and has applications in areas like peptide ligation. researchgate.net

Ring Transformations: Investigating the stability of the 1,4-dithiane ring in this compound under various reaction conditions (oxidative, reductive, acidic, basic) is fundamental. Desulfurization reactions, which are often challenging for 1,4-dithianes, could be re-evaluated in the presence of the nitrile substituent. nih.gov

Umpolung Reactivity: While 1,3-dithianes are famous for their use as acyl anion equivalents ("umpolung"), the synthetic utility of 1,4-dithianes has been less explored in this context. nih.gov Research could focus on whether the nitrile-substituted carbon can be deprotonated and used as a nucleophile in carbon-carbon bond-forming reactions, similar to its 1,3-dithiane (B146892) counterparts.

Integration of Advanced Analytical Tools for Real-Time Mechanistic Studies

A significant challenge in developing new reactions is understanding their underlying mechanisms. The application of advanced analytical techniques could provide crucial insights into the formation and reactivity of this compound.

Future research should leverage:

In Situ Spectroscopy: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, helping to identify transient intermediates and determine reaction kinetics.

Electroanalytical Methods: Electroanalytical tools are powerful for studying redox processes and reactive intermediates that may have short lifetimes. rsc.org These methods could be employed to investigate the electrochemical properties of this compound and its potential role in electro-organic synthesis.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, including those coupled with photoionization, can help in the unequivocal, isomer-selective identification of elusive intermediates in complex reaction mixtures, thereby elucidating reaction pathways. rsc.org

Predictive Modeling for Accelerated Discovery of Bioactive Dithiane Analogs

Computational chemistry and predictive modeling offer a powerful approach to guide synthetic efforts and accelerate the discovery of new molecules with desired properties. This is particularly valuable for a compound like this compound, where experimental data is scarce.

Key opportunities include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. mdpi.com This can help in understanding its stability and predicting its behavior in different chemical reactions.

Structure-Activity Relationship (SAR) Studies: If initial biological screening reveals any activity, computational models can be built to explore the structure-activity relationships. This involves designing virtual libraries of analogs and predicting their bioactivity, thus prioritizing the most promising candidates for synthesis. nih.gov

Pharmacokinetic Modeling: Predictive models can estimate the ADME (absorption, distribution, metabolism, and excretion) properties of new dithiane analogs, which is a critical step in the early stages of drug discovery.

Expanding the Scope of Applications in Materials Science and Medicinal Chemistry

The ultimate goal of studying a novel compound is to uncover its potential applications. Based on the properties of related sulfur heterocycles, this compound could find use in diverse fields, although this remains a significant unaddressed area.

Potential application domains for future investigation:

Medicinal Chemistry: Sulfur-containing heterocycles are prevalent in many pharmaceuticals. beilstein-journals.org The 1,4-dithiane scaffold has been incorporated into molecules with potential biomedical applications, including anticancer and antimicrobial agents. orientjchem.org The nitrile group is also a key feature in many bioactive compounds. Therefore, this compound and its derivatives represent an untapped resource for medicinal chemistry research.

Materials Science: The chemistry of 1,4-dithiins (the unsaturated analog of 1,4-dithiane) has been explored for applications in materials science. nih.gov Polymers containing sulfur in their backbone can possess valuable properties, such as high refractive indices and flame retardancy. orientjchem.org Future work could explore the incorporation of the this compound unit into polymer chains to develop new materials with unique optical or electronic properties.

Agrochemicals: The dithiane moiety is present in some compounds used as biocontrol agents against plant pathogens. orientjchem.org The potential of this compound in this area is worth exploring.

Q & A

Q. What are the optimal synthetic routes for 1,4-Dithiane-2-carbonitrile, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions in sulfur-containing systems. For example, thiol-ene reactions or nucleophilic displacement of halides in dithiane frameworks can yield the target compound. To ensure high purity:

- Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate mixtures).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Validate purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm absence of residual solvents/byproducts .

- AI-driven synthesis planning tools (e.g., retrosynthetic analysis models) can predict feasible routes and optimize reaction conditions .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methylene protons adjacent to sulfur atoms at δ ~2.5–3.5 ppm), while ¹³C NMR confirms nitrile carbon signals (~115–120 ppm) .

- Infrared (IR) Spectroscopy : The sharp C≡N stretch near ~2200–2250 cm⁻¹ is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₅H₇NS₂: 153.0 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, though sulfur’s low electron density may challenge data quality .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across synthetic methodologies?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to compile literature, noting variables like solvent polarity, temperature, and catalyst loading. For example, yields may vary due to sulfur’s susceptibility to oxidation under aerobic vs. inert conditions .

- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., reaction time, stoichiometry). Response surface methodology (RSM) can model optimal conditions .

- Reproducibility Tests : Replicate reported procedures with controlled variables to identify overlooked factors (e.g., trace moisture in solvents) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites of nucleophilic (LUMO-rich) or electrophilic (HOMO-rich) attack. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy at the dithiane ring .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SN2 mechanisms) .

- Quantitative Structure-Property Relationship (QSPR) : Correlate substituent effects (e.g., electron-donating groups on sulfur) with reaction rates .

Q. How can this compound be leveraged in drug discovery, particularly for antimicrobial or anticancer applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the dithiane ring (e.g., introduce substituents at C-3/C-5) and test against bacterial/cancer cell lines. For example:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to screen against enzymes like thioredoxin reductase (critical in redox homeostasis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.